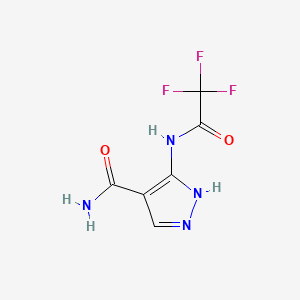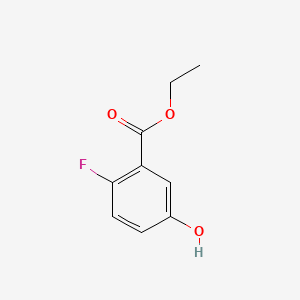
3-(4-Bromo-3-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-3-nitrophenyl)propanoic acid: is an organic compound with the molecular formula C₉H₈BrNO₄ It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-nitrophenyl)propanoic acid typically involves the following steps:
-
Bromination: : The starting material, 3-nitrophenylpropanoic acid, undergoes bromination using bromine (Br₂) in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the para position relative to the nitro group.
-
Nitration: : Alternatively, the compound can be synthesized by first nitrating 4-bromophenylpropanoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitration reaction introduces the nitro group at the meta position relative to the bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to control reaction conditions precisely.
Purification steps: such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
-
Substitution: : The bromine atom can be substituted with other nucleophiles (e.g., hydroxyl, amino, or alkyl groups) through nucleophilic aromatic substitution reactions.
-
Esterification: : The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Tin (Sn) and hydrochloric acid (HCl), catalytic hydrogenation.
Nucleophiles: Hydroxide ions (OH⁻), amines (NH₂), alkyl halides.
Catalysts: Sulfuric acid (H₂SO₄) for esterification.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Phenylpropanoic Acids: Formed by nucleophilic substitution of the bromine atom.
Esters: Formed by esterification of the carboxylic acid group.
Applications De Recherche Scientifique
3-(4-Bromo-3-nitrophenyl)propanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-3-nitrophenyl)propanoic acid depends on its functional groups:
Nitro Group: Can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors.
Bromine Atom: Can participate in substitution reactions, modifying the compound’s interaction with molecular targets.
Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromo-3-nitrophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
4-Bromo-3-nitrobenzoic acid: Contains a benzoic acid moiety instead of propanoic acid.
3-(4-Bromo-3-nitrophenyl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
- The presence of both bromine and nitro groups on the phenyl ring provides unique reactivity and potential for diverse chemical transformations.
- The propanoic acid moiety offers different steric and electronic properties compared to acetic or benzoic acid derivatives, influencing its reactivity and applications.
Propriétés
IUPAC Name |
3-(4-bromo-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPFASGZVCFKGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671924 |
Source


|
| Record name | 3-(4-Bromo-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211311-93-1 |
Source


|
| Record name | 3-(4-Bromo-3-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)



![4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole](/img/structure/B597257.png)


![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)

![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)
